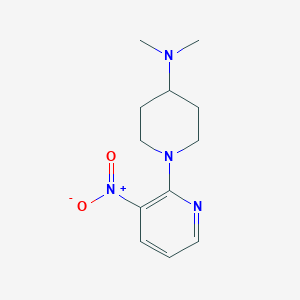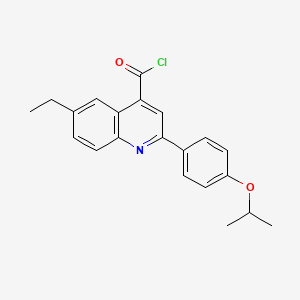
6-Ethyl-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride
Vue d'ensemble
Description
“6-Ethyl-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride” is a chemical compound used for proteomics research . It has a molecular formula of C21H20ClNO2 and a molecular weight of 353.85 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Ethyl-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride” are not detailed in the search results. The molecular formula is C21H20ClNO2 and the molecular weight is 353.85 , but other properties like melting point, boiling point, solubility, etc., are not mentioned.Applications De Recherche Scientifique
Optical and Structural Properties
- Structural and Optical Characteristics: The derivatives of quinoline, similar to 6-Ethyl-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride, have been studied for their structural and optical properties when formed into thin films. These compounds exhibit polycrystalline structures in powder form, transitioning to nanocrystallites dispersed in an amorphous matrix upon thermal deposition. Their optical properties, including transmittance, reflectance, and absorption parameters, have been extensively analyzed (Zeyada, El-Nahass, & El-Shabaan, 2016).
Photovoltaic Applications
- Photovoltaic Properties and Device Fabrication: The photovoltaic properties of quinoline derivatives, including films derived from 6-Ethyl-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride, have been explored. These materials have been used in organic-inorganic photodiode fabrication, demonstrating significant potential in the field of solar energy and photovoltaics (Zeyada, El-Nahass, & El-Shabaan, 2016).
Cancer Research
- Anticancer Potential: Research into the reactivity and anticancer assessment of quinoline derivatives, including those related to 6-Ethyl-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride, has shown that these compounds exhibit cytotoxic activities against various cancer cell lines. Modifications to the compound structure can enhance this cytotoxic activity, presenting a promising avenue for cancer treatment research (Regal, Shabana, & El‐Metwally, 2020).
Dielectric Properties
- Dielectric Characteristics: The AC electrical conductivity and dielectrical properties of quinoline derivatives, similar to 6-Ethyl-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride, have been investigated. The findings suggest a dependence of electrical conduction and dielectric behavior on factors like temperature and frequency, which is vital for their applications in electronic devices (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
Chemical Sensing and Catalysis
- Chemosensor Development and Catalytic Applications: Quinoline derivatives have been studied for their potential in developing chemosensors for different cations. These studies also explore their role in catalysis, such as in ethylene polymerization, indicating a broad range of applicability in chemical sensing and industrial catalysis (Hranjec et al., 2012); (Zhang, Sun, Xiao, & Hao, 2010).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-ethyl-2-(4-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO2/c1-4-14-5-10-19-17(11-14)18(21(22)24)12-20(23-19)15-6-8-16(9-7-15)25-13(2)3/h5-13H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTGCJNEYKYCOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethyl-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1393806.png)
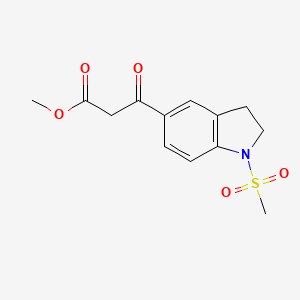
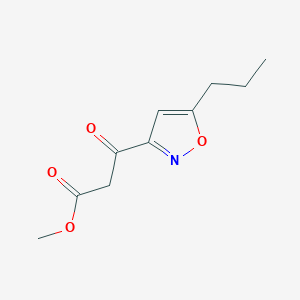
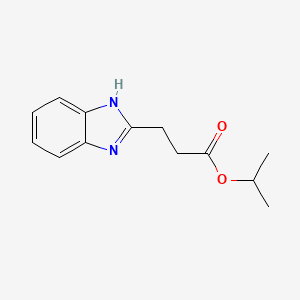
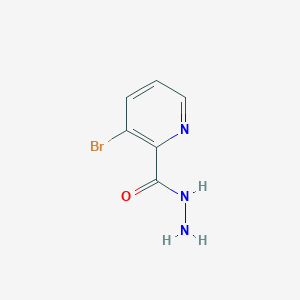
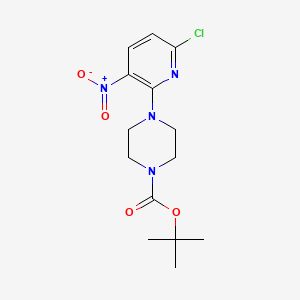

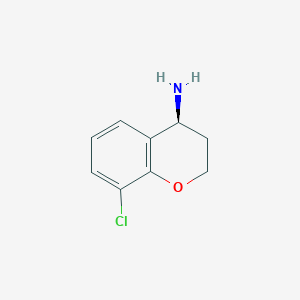
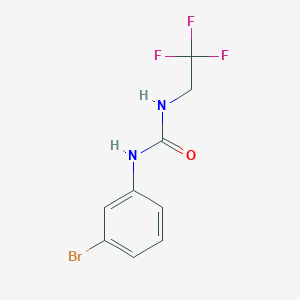
![tert-Butyl 4-[2-(hydrazinecarbonyl)-4-nitrophenyl]piperazine-1-carboxylate](/img/structure/B1393824.png)

